Diethyl(2-methyloxiran-2-yl)phosphonate
Description
Diethyl(2-methyloxiran-2-yl)phosphonate is a phosphonate ester featuring a 2-methyloxirane (epoxide) ring directly attached to the phosphorus center. This compound combines the reactivity of an epoxide with the stability of a phosphonate ester, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1445-84-7 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-methyloxirane |
InChI |
InChI=1S/C7H15O4P/c1-4-10-12(8,11-5-2)7(3)6-9-7/h4-6H2,1-3H3 |
InChI Key |
ZRRPTOIYRJIHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CO1)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(2-methyloxiran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an epoxide, such as 2-methyloxirane, under basic conditions. This reaction typically requires a catalyst, such as a base like sodium hydride or potassium tert-butoxide, and is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
Diethyl(2-methyloxiran-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.
Medicine: Research is ongoing into its use as a precursor for the synthesis of phosphonate-based drugs, which have applications in treating diseases like osteoporosis and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl(2-methyloxiran-2-yl)phosphonate involves its ability to form stable C-P bonds, which are resistant to hydrolysis. This stability makes it useful in various applications, including drug design and materials science. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of stable complexes .
Comparison with Similar Compounds
Structural Analogues
Diethyl (oxiran-2-yl)phosphonate (CAS 20030-44-8)
- Structure : Lacks the methyl substituent on the epoxide ring.
- Applications : Used in crosslinking reactions and as a precursor for functionalized phosphonates .
Diethyl [(oxiran-2-yl)methyl]phosphonate (CAS 7316-37-2)
- Structure : Phosphonate group is attached to a methylene spacer adjacent to the epoxide.
- Reactivity : The methylene group electronically decouples the phosphonate from the epoxide, moderating reactivity compared to direct attachment.
- Applications : Intermediate in polymer chemistry and agrochemical synthesis .
Diethyl 2-oxo-2-arylethylphosphonates
- Structure : Features a ketone group instead of an epoxide.
- Reactivity : The ketone enables Horner-Wadsworth-Emmons olefination, whereas the epoxide in the target compound favors ring-opening reactions (e.g., with amines or thiols) .
- Applications : Widely used in the synthesis of α,β-unsaturated carbonyl compounds .
Functional and Reactivity Comparisons
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